5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Catalog No.
S2780976
CAS No.
488706-75-8
M.F
C15H16N2O3S
M. Wt
304.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-...

CAS Number

488706-75-8

Product Name

5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

IUPAC Name

3-(furan-2-yl)-5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole

Molecular Formula

C15H16N2O3S

Molecular Weight

304.36

InChI

InChI=1S/C15H16N2O3S/c1-11-5-7-12(8-6-11)13-10-14(15-4-3-9-20-15)17(16-13)21(2,18)19/h3-9,14H,10H2,1-2H3

InChI Key

NFRASJJYIYVDEC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C

Solubility

not available

5-(Furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a compound featuring a pyrazole core, which is a five-membered ring containing two nitrogen atoms. Its structure incorporates a furan ring and a p-tolyl group, as well as a methylsulfonyl substituent. This unique combination of functional groups imparts significant chemical reactivity and biological activity, making it an interesting subject of study in medicinal chemistry.

There is limited information currently available on the specific scientific research applications of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole (MFPT). However, research has been conducted on related compounds, particularly those containing the pyrazole scaffold. Pyrazoles are a class of five-membered heterocyclic rings with a wide range of biological activities [].

Here are some areas where scientists are exploring pyrazole-based compounds:

  • Antimicrobial activity

    Some pyrazole derivatives have shown promise in fighting bacteria and fungi [].

  • Other biological activities

    Pyrazoles are also being investigated for their potential applications in anti-depressant, anti-inflammatory, and anti-cancer treatments [, ].

The compound undergoes various chemical transformations, primarily due to the reactive sites on the pyrazole and furan rings. Notably, it can react with hydrazine hydrate to yield derivatives such as 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbohydrazide. Further reactions with nitrous acid and halogenated compounds lead to the formation of various thiazole and thiadiazole derivatives . These reactions are facilitated by the electrophilic nature of the pyrazole nitrogen atoms, which can engage in nucleophilic attacks.

The biological activities of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole have been extensively studied. It exhibits promising antimicrobial properties against various microorganisms, including both bacteria and fungi. The compound's derivatives have shown potential as effective agents in treating infections due to their ability to inhibit microbial growth . Additionally, some derivatives have been evaluated for antitumor activity, indicating a broader spectrum of biological applications.

The synthesis of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves multi-step processes:

  • Formation of the Pyrazole Ring: The initial step often includes the condensation of appropriate hydrazones with aldehydes or ketones.
  • Substitution Reactions: Subsequent reactions may involve the introduction of furan and p-tolyl groups via electrophilic aromatic substitution.
  • Methylsulfonyl Group Introduction: The methylsulfonyl group can be introduced through sulfonation reactions using methylsulfonyl chloride or similar reagents .

These methods yield the target compound along with various derivatives that can be further explored for their biological activities.

The primary applications of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole and its derivatives lie in medicinal chemistry. They are investigated for their potential as:

  • Antimicrobial Agents: Effective against bacterial and fungal infections.
  • Antitumor Compounds: Some derivatives have shown promise in inhibiting tumor growth.
  • Pharmacological Research: As building blocks for synthesizing novel therapeutic agents .

Interaction studies have revealed that the compound can form hydrogen bonds and engage in π-π stacking interactions due to its aromatic components. These interactions are crucial for its biological activity, particularly in binding to target enzymes or receptors in microbial cells or cancerous tissues .

Several compounds share structural features with 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
3-(p-Tolyl)-4,5-dihydro-1H-pyrazoleLacks furan and methylsulfonyl groupsModerate antimicrobial activity
1-MethylsulfonylpyrazoleContains methylsulfonyl but lacks aromatic substituentsAntimicrobial properties
5-(Furan-2-yl)-3-(phenyl)-4,5-dihydro-1H-pyrazoleSimilar furan ring but different substituentsAntitumor activity

Uniqueness

The uniqueness of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole lies in its combination of a furan ring with a p-tolyl group and a methylsulfonyl moiety. This specific arrangement enhances its reactivity and biological profile compared to similar compounds lacking one or more of these features.

XLogP3

2

Dates

Modify: 2023-08-17

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